![molecular formula C23H21N3O3S B2497413 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide CAS No. 895432-70-9](/img/structure/B2497413.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives involves complex reactions, highlighting the intricate nature of producing N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide. For instance, the preparation of Co(II) complexes with thiazole ligands demonstrates the multifaceted steps in synthesizing compounds related to our compound of interest, involving elemental analysis, FT-IR, electronic, EI mass, Powder XRD spectra, and magnetic moment measurements to confirm the structure of the synthesized complexes (Vellaiswamy & Ramaswamy, 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide reveals significant details about their chemical behavior. For instance, studies on related benzamide and benzothiazole derivatives have employed X-ray crystallography to determine the positions of atoms, bond lengths, bond angles, and dihedral angles, providing insights into the molecular structure and conformation of these compounds (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide and its derivatives can be complex, involving various steps and conditions. For example, the synthesis of thiadiazole derivatives through reactions of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives illustrates the complexity of chemical reactions related to our compound of interest. These processes, including oxidation and cyclization reactions, significantly influence the chemical properties of the synthesized compounds (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Anticancer Activity
Research on compounds structurally related to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide has focused on their potential as enzyme inhibitors and their efficacy in anticancer activities. For instance, substituted benzamides, sharing a similar core structure, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), an enzyme critical for tumor angiogenesis. These analogues demonstrate competitive inhibition with ATP, exhibiting excellent kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in tumor models, suggesting a pathway for cancer treatment through enzyme inhibition (Borzilleri et al., 2006).
Synthesis and Molecular Properties
Further research into benzothiazole derivatives has revealed their potential in synthesizing novel compounds with significant biological activities. Studies on the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds such as visnaginone and khellinone have shown these derivatives to possess anti-inflammatory and analgesic properties. This suggests the versatility of benzothiazole-based compounds in generating new therapeutic agents with varied biological activities (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Agents
The structural motifs of benzothiazole and pyridine have been explored for their antimicrobial and antifungal properties. Derivatives featuring these cores have been synthesized and evaluated for their bioactivity, showing promising results against various bacterial and fungal strains. This demonstrates the potential of such compounds in addressing the need for new antimicrobial agents to combat resistant pathogens (Palkar et al., 2017).
Supramolecular Chemistry and Material Science
Research into N-(thiazol-2-yl)benzamide derivatives has also extended into the field of supramolecular chemistry, where these compounds have been shown to act as gelators. Studies on their gelation behavior with ethanol/water and methanol/water mixtures highlight the role of methyl functionality and non-covalent interactions in gel formation. This research opens up new avenues for the application of benzothiazole derivatives in material science, particularly in the development of novel gel-based materials with potential industrial applications (Yadav & Ballabh, 2020).
Environmental Applications
In the environmental sector, benzothiazole-based compounds have been utilized for the removal of heavy metals from industrial wastes. Innovations in synthesizing magnetic nanoadsorbents modified with benzothiazole derivatives have shown high efficacy in the adsorption of Zn2+ and Cd2+ ions, suggesting their usefulness in mitigating environmental pollution caused by industrial activities (Zargoosh et al., 2015).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15-7-4-5-9-17(15)22(27)26(14-16-8-6-12-24-13-16)23-25-20-18(28-2)10-11-19(29-3)21(20)30-23/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXQMEOQRDUCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

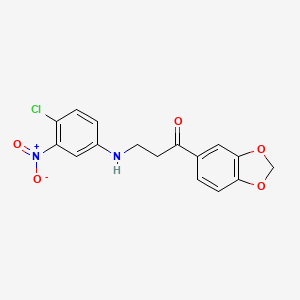
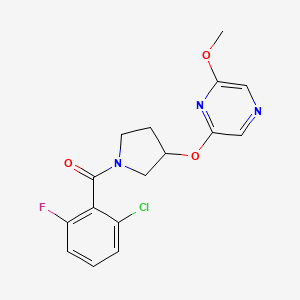
![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)
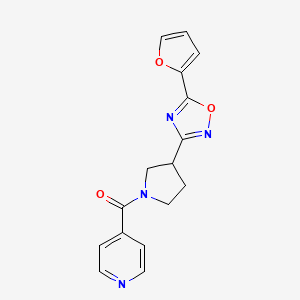
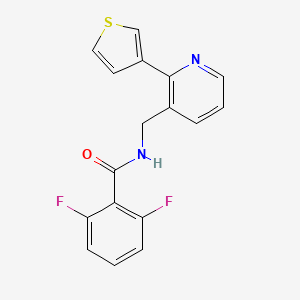
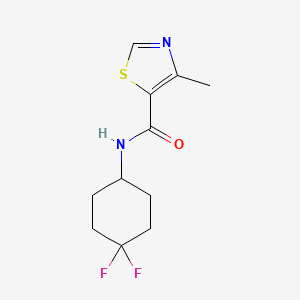
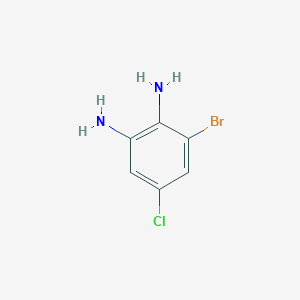
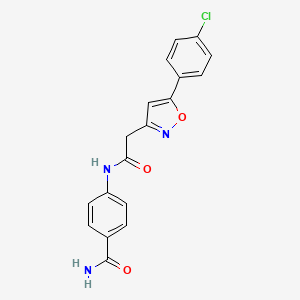
![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)
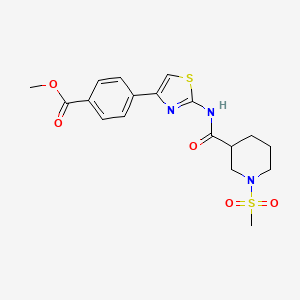
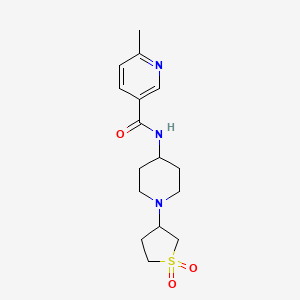
![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)
![2-[[4-(3-amino-3-oxopropyl)-5-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2497352.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)